molecular formula C13H13NO4 B3293569 Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate CAS No. 885519-06-2

Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate

Cat. No. B3293569
CAS RN: 885519-06-2
M. Wt: 247.25 g/mol
InChI Key: HFTKRVVJTGSFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate (EHICA) is a synthetic compound with a wide range of applications in the scientific field. It has been used for a variety of purposes, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies. In

Scientific Research Applications

Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate has been used in a variety of scientific research applications, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies. It has been used to synthesize a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used as a catalyst in organic reactions, such as the synthesis of a variety of compounds, including steroids and hormones. In addition, it has been used as a reagent in biochemical and physiological studies, such as the study of enzyme activity and the study of cell metabolism.

Mechanism of Action

Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity leads to a decrease in the production of fatty acids and other lipids, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of fatty acids, which can lead to a decrease in the production of other lipids, such as cholesterol and triglycerides. It has also been shown to have anti-inflammatory effects, which can reduce the symptoms of inflammation. In addition, it has been shown to have anti-oxidant effects, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is widely available. In addition, it is relatively non-toxic and does not have any serious side effects. However, it is not as stable as some other compounds, and it can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of Ethyl 1-acetyl-4-hydroxyindole-6-carboxylate. It could be used to synthesize a variety of drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. It could also be used as a catalyst in organic reactions, such as the synthesis of a variety of compounds, including steroids and hormones. In addition, it could be used as a reagent in biochemical and physiological studies, such as the study of enzyme activity and the study of cell metabolism. Finally, it could be used to study the effects of fatty acid inhibition on the body, such as its anti-inflammatory and anti-oxidant effects.

properties

IUPAC Name

ethyl 1-acetyl-4-hydroxyindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)9-6-11-10(12(16)7-9)4-5-14(11)8(2)15/h4-7,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTKRVVJTGSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2C(=O)C)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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